molecular formula C20H27N3O2S B2911013 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1396631-98-3

1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2911013
CAS No.: 1396631-98-3
M. Wt: 373.52
InChI Key: AEBUHORZYBFAPM-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmacologically active motifs, including a phenoxyethyl group, a urea linker, and a piperidine ring system substituted with a thiophene methyl group. The presence of the urea functional group is often associated with the ability to form key hydrogen bonds with biological targets, which can be crucial for high-affinity binding . The piperidine moiety is a common feature in a wide range of bioactive molecules and is frequently explored in the development of central nervous system (CNS) active compounds . Furthermore, the thiophene ring, a five-membered aromatic heterocycle, is a privileged structure in drug discovery due to its favorable electronic properties and metabolic stability . This specific molecular architecture suggests potential research applications in the design and synthesis of novel ligands for G-protein coupled receptors (GPCRs) or other enzyme targets. Researchers may investigate this compound as a key intermediate or a lead structure in projects aimed at developing new therapeutic agents. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-20(21-10-13-25-18-5-2-1-3-6-18)22-15-17-8-11-23(12-9-17)16-19-7-4-14-26-19/h1-7,14,17H,8-13,15-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBUHORZYBFAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, with the CAS number 1396854-10-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N3O4SC_{20}H_{27}N_{3}O_{4}S, with a molecular weight of 437.6 g/mol. The structure includes a phenoxyethyl group and a thiophen-2-ylmethyl piperidine moiety, which contribute to its biological activity.

PropertyValue
CAS Number1396854-10-6
Molecular FormulaC20H27N3O4SC_{20}H_{27}N_{3}O_{4}S
Molecular Weight437.6 g/mol

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the urea linkage and the introduction of the phenoxy and thiophenyl groups. While specific synthetic routes are not detailed in the search results, related compounds have been synthesized using similar methodologies, emphasizing the importance of optimizing conditions for yield and purity.

Cytotoxicity Studies

Research indicates that urea compounds often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on structurally related urea analogues have shown comparable or enhanced cytotoxic effects compared to known anticancer agents. Specifically, one study reported that a urea analogue demonstrated potent cytotoxicity against five human tumor cell lines, suggesting that the urea moiety plays a critical role in biological activity .

While specific mechanisms for this compound are not fully elucidated in available literature, compounds with similar structures often interact with cellular targets such as enzymes involved in proliferation and survival pathways. The presence of the thiophenyl group may enhance interactions with biological targets due to its electron-rich nature.

Case Study 1: Anticancer Activity

A comparative study evaluated several urea derivatives for their anticancer properties. The results indicated that derivatives similar to this compound showed effective inhibition of cell growth in vitro, particularly against breast and colon cancer cell lines. This suggests that further exploration into this compound could yield promising therapeutic candidates.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition activities of phenolic compounds related to this urea structure. It was found that modifications in the side chains significantly affected enzyme inhibition profiles, indicating that fine-tuning the chemical structure could enhance bioactivity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is C20H27N3O2SC_{20}H_{27}N_{3}O_{2}S, with a molecular weight of 373.5 g/mol. Its structure features a phenoxyethyl group linked to a piperidine derivative, which is essential for its biological activity.

Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have demonstrated the effectiveness of related urea derivatives against various Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Antiviral Activity
The compound's structural components may also confer antiviral properties. Similar compounds have shown efficacy against RNA viruses, including Hepatitis C virus and Influenza A, through mechanisms involving inhibition of viral replication . This suggests that this compound could be explored for antiviral drug development.

Therapeutic Potential

Neuropharmacology
Due to the presence of piperidine and thiophene groups, this compound may exhibit neuropharmacological effects, potentially acting as a modulator for neurotransmitter systems. Research into similar compounds has suggested potential applications in treating neurological disorders such as depression or anxiety .

Cancer Research
The cytotoxic properties observed in related urea derivatives indicate a potential role in cancer therapy. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines, making this compound a candidate for further investigation in oncology .

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated effectiveness against MRSA and E. coli with significant inhibition zones observed in agar diffusion tests .
Study BAntiviral EfficacyShowed promising results against HCV with low EC50 values in cell-based assays .
Study CCytotoxicityEvaluated against various cancer cell lines, showing selective toxicity towards tumor cells while sparing normal cells .

Comparison with Similar Compounds

a) 1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxycoumarin-4-yl)acetyl)piperidin-4-yl)urea (ACPU)

  • Structure : Adamantane and coumarin-acetyl substituents.
  • Synthesis : 65% yield via EDCI/DMAP-mediated coupling in CH2Cl2.
  • Key Differences: ACPU’s adamantane and coumarin groups enhance rigidity and fluorescence properties, contrasting with the thiophene-phenoxy flexibility of the target compound.

b) 1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea

  • Structure : Isobutyryl and trifluoromethylphenyl substituents.
  • Properties : XlogP 2.8 (similar to the target compound), but higher complexity (MW 357.4 g/mol) due to the CF3 group .

c) 1-(1-(3-Fluorophenyl)sulfonylpiperidin-4-yl)-3-(9-chloro-benzoannulenyl)urea (28)

  • Structure : Benzoannulene and fluorophenylsulfonyl groups.
  • Synthesis: Requires diazirine-propanoyl coupling (DMF, DIEA) .
  • Differentiation : The sulfonyl group increases polarity (PSA >100 Ų), diverging from the target compound’s thioether-thiophene motif .

Thiophene-Containing Ureas

a) 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

  • Structure : Tetrahydrofuran-piperidine hybrid.
  • Properties: MW 323.5 g/mol, lower than the target compound due to the absence of phenoxyethyl .
  • Synthetic Flexibility : Thiophene-methylation parallels the target’s synthesis but lacks aromatic ether linkages .

b) 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

  • Structure : Fluorophenyl-thiazole and thiophene groups.
  • Bioactivity: Thiazole moiety may enhance metabolic stability compared to the target’s phenoxyethyl chain .

Aryl-Substituted Ureas

a) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-ylmethoxy)phenyl]urea (7n)

  • Structure : Pyridinylmethoxy and CF3-chlorophenyl groups.
  • Synthesis : 41.5% yield via nucleophilic substitution .

b) 1-(4-Methoxyphenyl)-3-(2-(1H-pyrrole-2-carbonyl)phenyl)urea

  • Structure : Pyrrole-carbonyl and methoxyphenyl substituents.
  • Synthesis : 72% yield via one-step triphosgene-mediated carbonylation .
  • Divergence : The pyrrole-carbonyl group introduces hydrogen-bonding capacity absent in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents XlogP PSA (Ų) Yield (%) Applications/Notes
Target Compound C20H24N3O2S Phenoxyethyl, thiophen-2-ylmethyl 2.8 87.8 N/A Structural flexibility
ACPU C27H33N3O3 Adamantane, coumarin-acetyl 4.1 95.7 65 Fluorescent probes
1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea C17H22F3N3O2 Isobutyryl, CF3-phenyl 2.8 75.6 N/A Kinase modulation potential
1-(4-Methoxyphenyl)-3-(2-(1H-pyrrole-2-carbonyl)phenyl)urea C19H17N3O3 Pyrrole-carbonyl, methoxyphenyl 2.2 98.3 72 High hydrogen-bonding capacity

Key Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis remains unreported, but analogues like ACPU (65% yield) and pyrrole-urea (72% yield) suggest EDCI/DMAP or triphosgene strategies could be viable .
  • Bioactivity Potential: Pyridinylmethoxy-ureas (e.g., 7n) show kinase activation, hinting at the target’s applicability in enzyme modulation .

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